molecular formula C11H17FN2OS B1409337 (R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide CAS No. 1149752-51-1

(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B1409337
CAS No.: 1149752-51-1
M. Wt: 244.33 g/mol
InChI Key: BAWJTWRNDKQESC-VPTHRUTESA-N
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Description

®-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound It is characterized by the presence of a fluoropyridine moiety, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chiral sulfinamide precursor.

    Fluoropyridine Introduction: The fluoropyridine moiety is introduced through a nucleophilic substitution reaction.

    Chiral Resolution: The chiral center is resolved using chiral auxiliaries or chromatographic techniques to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Employing crystallization and distillation techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, ®-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide is used as a chiral auxiliary or ligand in asymmetric synthesis reactions.

Biology

The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies.

Medicine

In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.

Industry

Industrially, the compound is used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The fluoropyridine moiety enhances binding affinity and specificity, while the chiral sulfinamide group contributes to the compound’s stereoselectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-[(1S)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide: The enantiomer of the compound, differing in its chiral configuration.

    N-[(1R)-1-(5-Chloropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide: A similar compound with a chlorine atom instead of fluorine.

    N-[(1R)-1-(5-Methylpyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide: A similar compound with a methyl group instead of fluorine.

Uniqueness

The presence of the fluoropyridine moiety in ®-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide imparts unique electronic properties, enhancing its reactivity and binding affinity compared to similar compounds.

Properties

IUPAC Name

(R)-N-[(1R)-1-(5-fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2OS/c1-8(14-16(15)11(2,3)4)10-6-5-9(12)7-13-10/h5-8,14H,1-4H3/t8-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWJTWRNDKQESC-VPTHRUTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)NS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(C=C1)F)N[S@](=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Reactant of Route 2
(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide
Reactant of Route 3
Reactant of Route 3
(R)-N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-2-methylpropane-2-sulfinamide

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